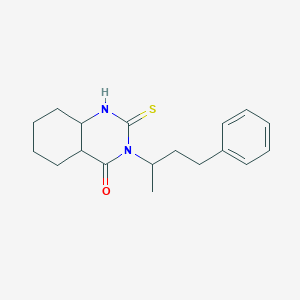

3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as Dihydroflavopiridol (DFP) and has been found to have a wide range of applications in various fields of research.

Applications De Recherche Scientifique

Quinazolinone derivatives, including 3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, play a significant role in medicinal chemistry due to their diverse biological activities. These compounds are a critical area of study within heterocyclic chemistry, encompassing a broad spectrum of pharmacological properties.

Medicinal Chemistry and Biological Activities

Quinazoline and its derivatives, such as quinazolinones, have been the focus of extensive research for their potential medicinal applications. These compounds are found in more than 200 naturally occurring alkaloids and have been synthesized in various forms to explore their biological activities further. The stability and versatility of the quinazolinone nucleus allow for the introduction of various bioactive moieties, creating new potential medicinal agents. Notably, quinazolinones have shown antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary et al., 2016).

Optoelectronic Materials

Beyond their biological activities, quinazoline derivatives have been researched for their application in optoelectronic materials. The incorporation of quinazoline into π-extended conjugated systems has shown great value for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. These compounds have been utilized in the fabrication of materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and as potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Anticancer Research

Quinazoline derivatives have also been extensively studied for their anticancer properties. They have been found to inhibit various therapeutic protein targets beyond the well-known epidermal growth factor receptor (EGFR). The structural diversity observed in quinazoline compounds targeting a broad range of proteins suggests the potential for developing novel anticancer drugs. Recent patents and research articles have highlighted new quinazoline derivatives that inhibit both wild-type and mutated EGFR, among other targets, demonstrating the ongoing innovation in this field for cancer treatment (Ravez et al., 2015).

Propriétés

IUPAC Name |

3-(4-phenylbutan-2-yl)-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2OS/c1-13(11-12-14-7-3-2-4-8-14)20-17(21)15-9-5-6-10-16(15)19-18(20)22/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKGSMJBDPUGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)N2C(=O)C3CCCCC3NC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Methyl-3-phenyl-propyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2682310.png)

![N-(6-methylpyridin-2-yl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2682311.png)

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2682313.png)

![4-benzyl-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2682315.png)

![(E)-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]amino N-propylcarbamate](/img/structure/B2682317.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2682318.png)

![3-(4-(2,5-difluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2682324.png)

![N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2682325.png)

![5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2682328.png)

![[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl] (2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2682332.png)

![(1R)-2,2-Difluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2682333.png)